Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate
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Overview
Description
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethoxy group and a hydroxy group attached to a benzene ring, with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxybenzoic acid.
Difluoromethoxylation: The hydroxyl group on the benzene ring is converted to a difluoromethoxy group using difluoromethylating agents such as ClCF₂H.
Esterification: The carboxylic acid group is then esterified with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4-(Difluoromethoxy)-3-hydroxybenzaldehyde.
Reduction: Ethyl 4-(difluoromethoxy)-3-hydroxybenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its binding affinity to certain enzymes, thereby inhibiting their activity. This inhibition can lead to various biological effects, depending on the enzyme targeted.
Comparison with Similar Compounds
Similar Compounds
Roflumilast: A PDE-4 inhibitor used in the treatment of COPD.
Difluoromethoxylated Ketones: Used in the synthesis of nitrogen-containing heterocycles.
Uniqueness
Ethyl 4-(difluoromethoxy)-3-hydroxybenzoate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and hydroxy groups on the benzene ring makes it a versatile compound for various applications.
Properties
IUPAC Name |
ethyl 4-(difluoromethoxy)-3-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O4/c1-2-15-9(14)6-3-4-8(7(13)5-6)16-10(11)12/h3-5,10,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZKWVCUVCMZSEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OC(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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